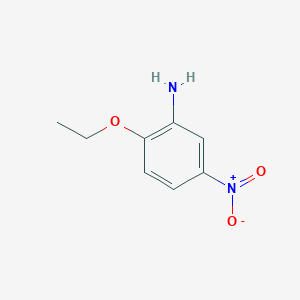
2-Ethoxy-5-nitroaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of nitroaniline derivatives typically involves multi-step chemical reactions, starting from simpler aniline compounds. For example, the synthesis of N-methyl-5-methoxyl-2-nitroaniline involves a four-step process starting from 5-chloro-2-nitroaniline, including substitution, acetylation, methylation, and deacetylation to yield the final product . Similarly, 2-nitro-4-methoxyaniline is synthesized from 4-methoxyaniline through acetylation, nitration, and reduction, with a reported yield of 71%, which is an improvement over previous methods . These examples suggest that the synthesis of 2-ethoxy-5-nitroaniline would likely involve nitration and alkylation steps tailored to introduce the ethoxy and nitro groups at the desired positions on the aniline ring.
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives can be complex, as evidenced by the crystal structure analysis of a complex containing 2-methyl-4-nitroaniline . In this study, nitroaniline molecules were found to stack above and below guanine-cytosine pairs in a duplex structure, with a third nitroaniline molecule stacking on one of the other two. This indicates that nitroaniline compounds can participate in stacking interactions, which could be relevant for the molecular structure of 2-ethoxy-5-nitroaniline as well.
Chemical Reactions Analysis
Nitroaniline compounds are known to engage in various chemical reactions due to their functional groups. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the amino group. The papers do not provide specific reactions for 2-ethoxy-5-nitroaniline, but the chemical behavior of similar compounds suggests that it could undergo reactions such as hydrogen bonding, as seen in the crystal structures of 2-methyl-5-nitroaniline salts with inorganic acids . These salts exhibit hydrogen bonding patterns that form 1D or 2D networks, indicating the potential for 2-ethoxy-5-nitroaniline to form similar interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroaniline derivatives can be inferred from spectroscopic and theoretical analyses. For instance, the IR spectra of 2-methyl-5-nitroaniline salts provide insights into the strength of hydrogen bonds within the crystal structures . The frequency of N-H and O-H stretching vibrations, as well as NH3 group libration, can be used to assess the strength of these bonds. Additionally, Hirshfeld surface analysis reveals that molecules are connected by C-H...ONO2 interactions and other non-hydrogen bonding interactions, which could also be relevant for understanding the properties of 2-ethoxy-5-nitroaniline.
Aplicaciones Científicas De Investigación
-
Chemical Reduction of Nitroaniline
- Field : Environmental Science
- Application : Nitroaniline, a highly toxic pollutant, is converted into a less harmful or useful counterpart .
- Methods : Various methods for its conversion and removal have been explored. One such approach that has attracted interest is the chemical reduction of nitroaniline using various nanocatalytic systems .
- Results : The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
-
Growth and Characterization of Organic Nitroaniline Single Crystals
- Field : Materials Science
- Application : Organic aromatic nitroaniline single crystals are grown for optical applications .
- Methods : The single crystal was grown by the slow evaporation method. The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
- Results : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
-
Synthesis of Dyes and Pigments
- Field : Chemical Industry
- Application : Nitroaniline compounds, such as 4-Methoxy-2-nitroaniline, are used in the synthesis of dyes and pigments .
- Methods : The specific methods of synthesis can vary widely depending on the desired dye or pigment. Typically, nitroaniline compounds are used as intermediates in these synthesis processes .
- Results : The end products are various dyes and pigments used in a range of industries .
-
Molluscicidal Agent
- Field : Pest Control
- Application : Some nitroaniline compounds have been shown to act as a molluscicidal agent .
- Methods : The compound is typically applied to areas infested with mollusks to control their population .
- Results : The application of the compound can result in a reduction in the mollusk population .
-
Hemolytic Anemia Studies
- Field : Medical Research
- Application : Nitroaniline compounds have been used in studies related to hemolytic anemia .
- Methods : The specific methods can vary depending on the study, but typically involve the use of the compound in laboratory experiments .
- Results : These studies can provide valuable insights into the causes and potential treatments for hemolytic anemia .
-
Growth of Organic Single Crystals
- Field : Materials Science
- Application : Organic aromatic nitroaniline single crystals are grown for optical applications .
- Methods : The single crystal was grown by the slow evaporation method. The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
- Results : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
-
Synthesis of Medicines and Other Chemicals
- Field : Pharmaceutical Industry
- Application : Nitroaniline compounds are used as raw materials in the synthesis of medicines, gum inhibitors, antioxidants, and other chemicals .
- Methods : The specific methods of synthesis can vary widely depending on the desired product. Typically, nitroaniline compounds are used as intermediates in these synthesis processes .
- Results : The end products are various medicines and other chemicals used in a range of industries .
-
Nonlinear Optic (NLO) Materials
- Field : Photonics
- Application : Organic aromatic nitroaniline single crystals are grown for their possible applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
- Methods : The single crystal was grown by the slow evaporation method. The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
- Results : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
-
Chemical Reduction of Nitroaniline
- Field : Environmental Science
- Application : Nitroaniline, a highly toxic pollutant, is converted into a less harmful or useful counterpart .
- Methods : Various methods for its conversion and removal have been explored. One such approach that has attracted interest is the chemical reduction of nitroaniline using various nanocatalytic systems .
- Results : The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the two most widely used materials for the synthesis of nanocatalytic assemblies .
-
Growth of Organic Single Crystals
- Field : Materials Science
- Application : Organic aromatic nitroaniline single crystals are grown for optical applications .
- Methods : The single crystal was grown by the slow evaporation method. The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
- Results : The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
Safety And Hazards
When handling 2-Ethoxy-5-nitroaniline, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
2-ethoxy-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMPGYPPRLWMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870485 | |
| Record name | 2-Ethoxy-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-nitroaniline | |
CAS RN |
136-79-8 | |
| Record name | 2-Ethoxy-5-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-o-phenetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITRO-O-PHENETIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4P5398Z3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
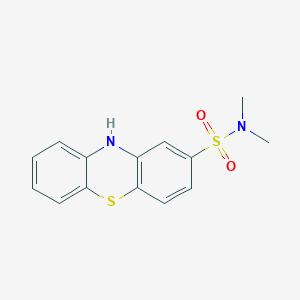
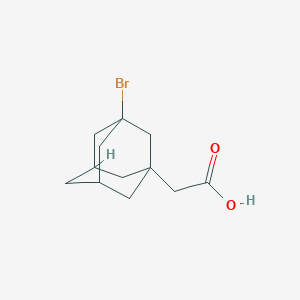
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
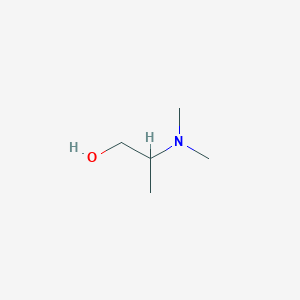

![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
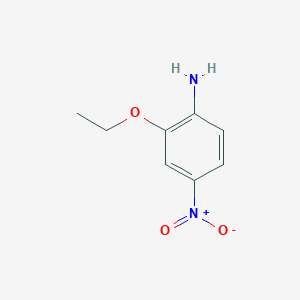
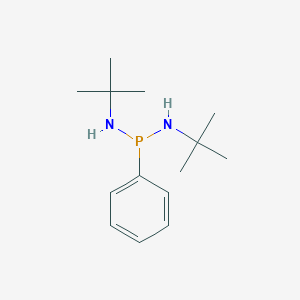
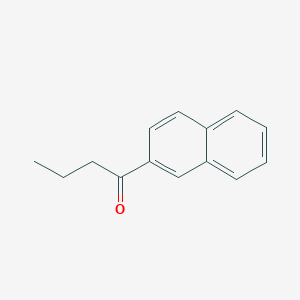
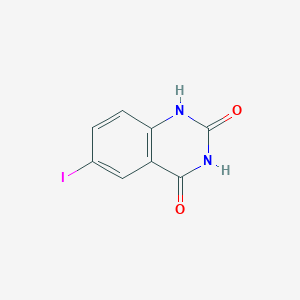
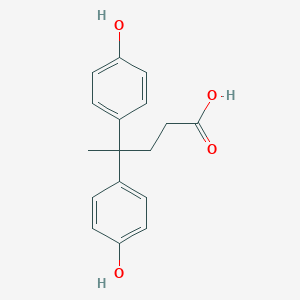
![4-[(Dimethylamino)methyl]phenol](/img/structure/B94340.png)